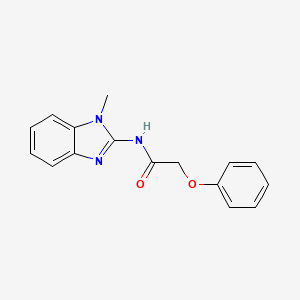![molecular formula C22H21N7O B5401065 N-(3-ethylphenyl)-N'-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5401065.png)
N-(3-ethylphenyl)-N'-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-ethylphenyl)-N'-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea, also known as EPPU, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a potent inhibitor of a protein kinase called PDK1, which is involved in various cellular processes such as cell growth, proliferation, and survival.
Mechanism of Action
N-(3-ethylphenyl)-N'-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea inhibits the activity of PDK1 by binding to its ATP-binding site, which prevents the phosphorylation of its downstream targets such as Akt and mTOR. This leads to the inhibition of various cellular processes such as cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. It inhibits the growth and survival of cancer cells by inducing apoptosis and inhibiting cell cycle progression. It also improves glucose metabolism by increasing insulin sensitivity and glucose uptake in skeletal muscle cells. This compound has been shown to have minimal toxicity and is well-tolerated in animal studies.
Advantages and Limitations for Lab Experiments
N-(3-ethylphenyl)-N'-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea has several advantages for lab experiments. It is a potent and specific inhibitor of PDK1, which makes it a valuable tool for studying the role of PDK1 in various cellular processes. It has been shown to have minimal toxicity and is well-tolerated in animal studies. However, there are also some limitations to its use. This compound has limited solubility in aqueous solutions, which can affect its bioavailability and efficacy. It also has a short half-life and requires frequent dosing in animal studies.
Future Directions
There are several future directions for the study of N-(3-ethylphenyl)-N'-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea. One area of research is the development of more potent and specific PDK1 inhibitors with improved solubility and pharmacokinetics. Another area is the investigation of the role of PDK1 in other cellular processes such as autophagy and apoptosis. This compound has also shown potential as a therapeutic agent for cancer and diabetes, and further studies are needed to evaluate its efficacy and safety in clinical trials.
Synthesis Methods
The synthesis of N-(3-ethylphenyl)-N'-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea involves several steps, starting from the reaction of 3-ethylphenol with 4-nitrophenyl isocyanate to form the corresponding urethane. This intermediate is then reacted with 6-(1H-pyrazol-1-yl)-3-pyridazineamine to obtain the final product, this compound. The synthesis has been reported in various scientific journals, and the purity and yield of the compound have been optimized through several modifications.
Scientific Research Applications
N-(3-ethylphenyl)-N'-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the activity of PDK1, a protein kinase that plays a crucial role in the PI3K/Akt/mTOR signaling pathway, which is involved in various cellular processes such as cell growth, proliferation, and survival. This compound has been used to study the role of PDK1 in cancer cell growth and survival, and its potential as a therapeutic target for cancer treatment. It has also been used to study the effect of PDK1 inhibition on insulin signaling and glucose metabolism, which has implications for the treatment of diabetes.
Properties
IUPAC Name |
1-(3-ethylphenyl)-3-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N7O/c1-2-16-5-3-6-19(15-16)26-22(30)25-18-9-7-17(8-10-18)24-20-11-12-21(28-27-20)29-14-4-13-23-29/h3-15H,2H2,1H3,(H,24,27)(H2,25,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTACUDRCZOPUER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(1-cyano-2-{3-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}vinyl)benzoic acid](/img/structure/B5400983.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-N'-(4-methoxyphenyl)urea](/img/structure/B5401014.png)
![N-[(7R,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]-2-(methylthio)pyrimidine-5-carboxamide](/img/structure/B5401025.png)
![3-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-5-(4-methylphenyl)-2(3H)-furanone](/img/structure/B5401027.png)
![1-{3-[(dimethylamino)carbonyl]pyridin-2-yl}-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5401029.png)
![N-(3,4-dimethylphenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide](/img/structure/B5401040.png)

![N-(2-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}ethyl)urea dihydrochloride](/img/structure/B5401053.png)

![2-[2-(2-bromo-5-ethoxy-4-methoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5401070.png)
![N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)ethanesulfonamide](/img/structure/B5401075.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-nitrophenyl)-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5401080.png)
![N-{[1-(3-fluoro-2,4-dimethylbenzyl)piperidin-3-yl]methyl}-3-methylbut-2-enamide](/img/structure/B5401084.png)

